1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol
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Overview
Description
FK 888 is a potent, selective, and high-affinity dipeptide neurokinin 1 receptor antagonist. It is known for its ability to displace radiolabeled substance P binding with high affinity, making it a valuable compound in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FK 888 involves multiple steps, including the formation of peptide bonds and the introduction of various functional groups. The key steps include:
Formation of the dipeptide backbone: This involves coupling reactions between amino acids using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Introduction of functional groups: Functional groups such as indole, naphthalene, and phenylmethyl are introduced through specific reactions, including Friedel-Crafts acylation and reductive amination.
Industrial Production Methods
Industrial production of FK 888 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
FK 888 undergoes various chemical reactions, including:
Oxidation: FK 888 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert FK 888 to its reduced forms.
Substitution: FK 888 can undergo nucleophilic substitution reactions, particularly at the indole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of FK 888 .
Scientific Research Applications
FK 888 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating neurokinin 1 receptor activity.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma, bronchitis, and migraine disorders.
Industry: Utilized in the development of new pharmacological agents and diagnostic tools.
Mechanism of Action
FK 888 exerts its effects by antagonizing the neurokinin 1 receptor. It binds to the receptor and inhibits the action of substance P, a neuropeptide involved in pain transmission and inflammation. The binding of FK 888 to the receptor prevents substance P from activating downstream signaling pathways, thereby reducing pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
- SR 140,333
- RP 67,580
- CP 96,345
Comparison
FK 888 is unique in its high affinity and selectivity for the neurokinin 1 receptor. Compared to similar compounds, FK 888 displays a higher binding affinity and greater selectivity for human over rat neurokinin 1 receptors. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
110773-98-3 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4,7,10H,1H2,2-3H3 |
InChI Key |
GEHAJXLHUXMGHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C(C=C)O |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C=C)O |
Synonyms |
4-Isoxazolemethanol,-alpha--ethenyl-3,5-dimethyl-(9CI) |
Origin of Product |
United States |
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